Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride

Description

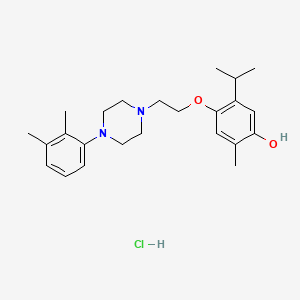

This compound is a structurally complex phenol derivative featuring a piperazine ring substituted with a 2,3-dimethylphenyl group, an ethoxy linker, and branched alkyl substituents (2-methyl and isopropyl groups) on the aromatic ring. The monohydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No. |

103840-40-0 |

|---|---|

Molecular Formula |

C24H35ClN2O2 |

Molecular Weight |

419.0 g/mol |

IUPAC Name |

4-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |

InChI |

InChI=1S/C24H34N2O2.ClH/c1-17(2)21-16-23(27)19(4)15-24(21)28-14-13-25-9-11-26(12-10-25)22-8-6-7-18(3)20(22)5;/h6-8,15-17,27H,9-14H2,1-5H3;1H |

InChI Key |

HNXNDXBYVLXIOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)CCOC3=C(C=C(C(=C3)C)O)C(C)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenol group and other substituents. Common reagents used in these reactions include alkyl halides, phenols, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove oxygen-containing groups or to alter the oxidation state of certain atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: It may be used in the development of new materials, coatings, and other industrial applications due to its chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, while the piperazine ring may modulate neurotransmitter activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Physicochemical Properties

- Solubility: The monohydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogues like penconazole or fenpropidin, which rely on non-polar side chains for membrane permeability .

- Stability: The phenolic group may confer susceptibility to oxidation compared to triazole derivatives, which are more chemically inert under ambient conditions .

Pharmacological and Functional Activity

- Receptor Affinity : Piperazine derivatives often exhibit affinity for G-protein-coupled receptors (GPCRs). For example, arylpiperazines like buspirone target serotonin receptors, whereas the 2,3-dimethylphenyl substituent in the target compound may modulate selectivity . In contrast, triazoles (e.g., penconazole) inhibit fungal ergosterol biosynthesis .

- Bioactivity: The phenolic group could enable radical-scavenging activity, similar to tocopherols, whereas halogenated triazoles (e.g., flupoxam ) are tailored for pesticidal activity via electrophilic interactions.

Biological Activity

Phenol, 4-(2-(4-(2,3-dimethylphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its multifaceted structure, characterized by a phenolic core with various substituents including a piperazine moiety and an ethoxy side chain, suggests diverse biological activities. This article aims to explore its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H35ClN2O2, with a molecular weight of 416.02 g/mol. Its structure includes:

- A phenolic core that contributes to its reactivity.

- A piperazine ring , which is often associated with various pharmacological effects.

- An ethoxy side chain that may enhance solubility and bioavailability.

Biological Activities

Phenolic compounds are known for their wide range of biological activities, including:

- Antimicrobial properties : Many phenolic derivatives exhibit antimicrobial effects against various pathogens.

- Antidepressant effects : Compounds containing piperazine are frequently studied for their potential antidepressant activities.

- Neuroprotective effects : Some studies suggest that phenolic compounds can protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antidepressant | Potential to alleviate depressive symptoms | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The piperazine moiety may facilitate binding to GPCRs, influencing neurotransmitter systems and potentially leading to antidepressant effects .

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

- Antidepressant Activity : A study demonstrated that derivatives of piperazine showed significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin and norepinephrine levels.

- Antimicrobial Studies : Research indicated that phenolic compounds exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy group enhances the lipophilicity of the molecule, improving membrane penetration .

- Neuroprotection : A study on neuroprotective agents highlighted that phenolic compounds can reduce neuronal apoptosis through antioxidant mechanisms. This suggests that the compound may be beneficial in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.